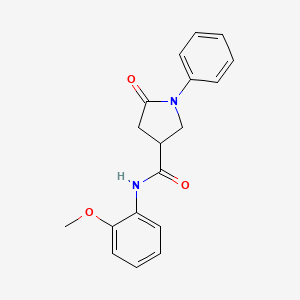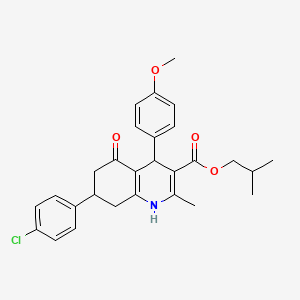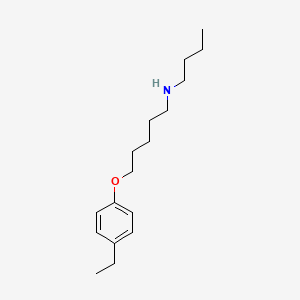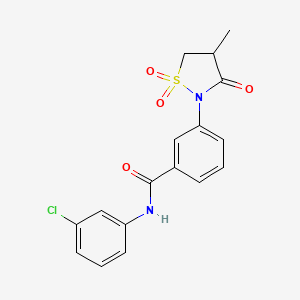
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MDPV, is a synthetic cathinone that has been identified as a designer drug. It was first synthesized in the 1960s, and in recent years has gained popularity as a recreational drug due to its stimulant properties. However, MDPV has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
作用机制
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has a high potential for abuse and addiction.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause hyperthermia. N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, its potential for abuse and addiction make it difficult to use in animal studies. Additionally, the complex synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide makes it difficult to obtain in large quantities for experiments.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Another area of interest is its potential as a pain medication. Additionally, research could focus on developing safer and more effective analogs of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide for medical use. Finally, research could focus on the long-term effects of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide use on the brain and body.
合成方法
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and then with an acid chloride. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is complex and requires specialized equipment and expertise.
科学研究应用
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. One study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has a high affinity for the dopamine transporter, which could make it a potential treatment for Parkinson's disease. Another study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has analgesic properties, which could make it a potential treatment for pain.
属性
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIOQAQANYDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)




![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)